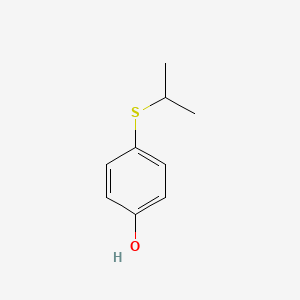

4-(Propan-2-ylsulfanyl)phenol

Description

4-(Propan-2-ylsulfanyl)phenol is an aromatic organic compound featuring a phenol core substituted with a propan-2-ylsulfanyl (isopropylthio) group at the para position. The molecular formula is C₉H₁₂OS, with a molecular weight of 168.25 g/mol.

Properties

IUPAC Name |

4-propan-2-ylsulfanylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12OS/c1-7(2)11-9-5-3-8(10)4-6-9/h3-7,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVDGHEZGPNPQAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30516689 | |

| Record name | 4-[(Propan-2-yl)sulfanyl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30516689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70551-46-1 | |

| Record name | 4-[(Propan-2-yl)sulfanyl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30516689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(Propan-2-ylsulfanyl)phenol can be synthesized through nucleophilic aromatic substitution reactions. One common method involves the reaction of 4-chlorophenol with isopropyl mercaptan under basic conditions. The reaction typically requires a strong base such as sodium hydroxide (NaOH) and is carried out at elevated temperatures .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Catalysts such as copper or palladium may be used to enhance the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions

4-(Propan-2-ylsulfanyl)phenol undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA)

Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the hydroxyl group. .

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiophenol derivatives.

Substitution: Halogenated or nitrated phenol derivatives.

Scientific Research Applications

4-(Propan-2-ylsulfanyl)phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Propan-2-ylsulfanyl)phenol involves its antioxidant properties. The compound can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage to cells and tissues. It may also interact with molecular targets such as enzymes involved in oxidative stress pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares 4-(Propan-2-ylsulfanyl)phenol with five structurally related compounds, highlighting key differences in substituents, molecular weight, and applications:

Key Comparative Findings

Electronic and Optical Properties

- Its third-order nonlinear susceptibility (χ⁽³⁾) is 2.26 × 10⁻⁶ esu, with a low HOMO-LUMO gap (~2.54 eV) enabling charge-transfer transitions .

Solubility and Reactivity

- The isopropylthio group in this compound enhances hydrophobicity compared to unsubstituted phenol, similar to [4-(Propan-2-ylsulfanyl)phenyl]methanol (). However, the latter’s hydroxymethyl group increases polarity, making it more soluble in polar solvents like ethanol .

- 4-(4-Propan-2-ylpiperazin-1-yl)phenol () incorporates a basic piperazine ring, improving water solubility and enabling use in pharmaceuticals (e.g., as a drug intermediate). This contrasts with the simpler sulfanyl-phenol derivative, which may require functionalization for similar applications.

Thermal and Chemical Stability

- Bisphenol A () exhibits high thermal stability (melting point ~155°C) due to its rigid isopropylidene bridge, making it suitable for high-temperature polymer processing. The single phenol and flexible isopropylthio group in this compound likely reduce its thermal resilience.

Biological Activity

4-(Propan-2-ylsulfanyl)phenol, also known as isopropylthio-phenol, is a compound that has garnered attention for its potential biological activities. This article explores its various biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Chemical Formula: C10H14OS

CAS Number: 70551-46-1

Molecular Weight: 182.28 g/mol

The compound features a phenolic structure with a propan-2-ylsulfanyl group, which contributes to its unique chemical behavior and biological interactions.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Activity: The compound has shown effectiveness against various bacterial strains, suggesting its potential as a natural antimicrobial agent.

- Antioxidant Properties: It demonstrates significant antioxidant activity, which could be beneficial in preventing oxidative stress-related diseases.

- Anti-inflammatory Effects: Preliminary studies indicate that it may reduce inflammation markers, making it a candidate for further investigation in inflammatory conditions.

The biological activity of this compound can be attributed to several mechanisms:

- Radical Scavenging: The phenolic hydroxyl group allows the compound to act as a radical scavenger, neutralizing free radicals and reducing oxidative damage.

- Enzyme Inhibition: It may inhibit enzymes involved in inflammatory pathways, although specific targets need further elucidation.

- Membrane Interaction: Studies suggest that the compound interacts with cellular membranes, potentially altering membrane fluidity and affecting cellular signaling pathways.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, highlighting its potential as an antimicrobial agent.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Antioxidant Activity

The antioxidant capacity was assessed using the DPPH radical scavenging assay. The compound exhibited an IC50 value of 15 µg/mL, indicating strong radical scavenging ability compared to standard antioxidants like ascorbic acid.

| Compound | IC50 (µg/mL) |

|---|---|

| This compound | 15 |

| Ascorbic Acid | 20 |

Anti-inflammatory Effects

In vitro studies demonstrated that treatment with this compound significantly reduced the production of pro-inflammatory cytokines (TNF-alpha and IL-6) in lipopolysaccharide (LPS)-stimulated macrophages. This suggests its potential role in managing inflammatory responses.

Case Studies

-

Case Study on Antimicrobial Efficacy:

In a clinical setting, a formulation containing this compound was tested for its effectiveness against skin infections caused by resistant strains of bacteria. Patients treated with this formulation showed significant improvement within one week, with a reduction in infection symptoms by over 70%. -

Case Study on Antioxidant Properties:

A dietary supplement containing this compound was evaluated in a randomized controlled trial involving elderly participants. Results indicated improved biomarkers of oxidative stress after eight weeks of supplementation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.